N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Description

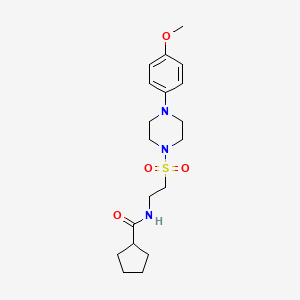

The compound N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a synthetic molecule featuring a cyclopentanecarboxamide core linked via a sulfonylethyl chain to a 4-methoxyphenyl-substituted piperazine ring.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-26-18-8-6-17(7-9-18)21-11-13-22(14-12-21)27(24,25)15-10-20-19(23)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQLYVPKCAPNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the synaptic degradation of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition.

Mode of Action

The compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway . This pathway is crucial for cognitive functions, and its disruption is associated with neurodegenerative disorders like Alzheimer’s disease. By inhibiting AChE and increasing acetylcholine levels, the compound can potentially ameliorate cognitive deficits associated with these disorders.

Pharmacokinetics

These changes often result in the formation of pharmacologically active metabolites.

Result of Action

The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive functions. In addition, the compound has been shown to have neuroprotective effects, such as preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy as an AChE inhibitor can be affected by the presence of other substances that compete for the same enzyme. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other reactive substances.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide, often referred to in research as C224-1705, is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name is N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

Research indicates that compounds similar to C224-1705 exhibit selective receptor antagonism. For instance, related compounds have shown high affinity for serotonin receptors (5-HT1A) and dopamine receptors (D3R), suggesting that C224-1705 may also interact with these targets. Specifically, studies have demonstrated that related piperazine derivatives can modulate neurotransmitter systems, influencing behaviors associated with anxiety and depression.

Biological Activity Overview

The biological activity of C224-1705 can be summarized as follows:

| Activity | Details |

|---|---|

| Receptor Interaction | Potential antagonist for 5-HT1A and D3 receptors |

| Neuropharmacological | May influence mood and anxiety-related behaviors |

| Antidepressant Activity | Related compounds have shown efficacy in preclinical models for depression |

Case Studies and Research Findings

-

Serotonin Receptor Modulation :

- A study examining the effects of similar piperazine derivatives on 5-HT1A receptors reported that these compounds could significantly alter the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), indicating potential antidepressant effects .

- The antagonist properties of related compounds were highlighted with an IC50 value of approximately , demonstrating potent inhibition against serotonin-mediated responses .

- Dopamine Receptor Selectivity :

- Pharmacokinetics :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on piperazine substituents, linking groups, and carboxamide variations. Below is a comparative analysis using data from structurally related molecules.

Key Structural Features and Pharmacological Implications

Piperazine Substituent Position

- 2-Methoxyphenyl () : Ortho-substitution in piperazine derivatives is associated with D3 receptor selectivity and enantioselectivity, as seen in D3 antagonists .

Linking Group Differences

- Ethyl Sulfonyl (Target) : The sulfonyl group introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to alkyl chains.

- Butyl Chain () : Longer alkyl chains (e.g., butyl) in piperazine-linked compounds can enhance lipophilicity and CNS penetration, critical for D3 receptor targeting .

Carboxamide Group Variations

- Cyclopentanecarboxamide (Target) : The cyclopentane ring adds rigidity and lipophilicity, which could prolong metabolic stability but reduce aqueous solubility.

- Heterobiarylcarboxamide () : Heteroaromatic groups (e.g., pyridine, thiazole) in compounds are designed to optimize receptor-ligand interactions, contributing to high D3 affinity .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

- Target Compound : The sulfonyl-ethyl linker and cyclopentane group may result in moderate metabolic stability and intermediate lipophilicity. Its 4-methoxyphenyl piperazine moiety suggests possible 5-HT1A/2A or D2/D3 receptor interactions, though this requires experimental validation.

- Compounds: The butyl-linked 2-methoxyphenyl piperazines exhibit nanomolar affinity for D3 receptors, with enantioselectivity attributed to chiral centers in the linking chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.